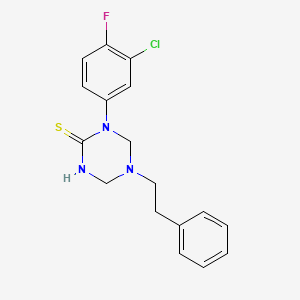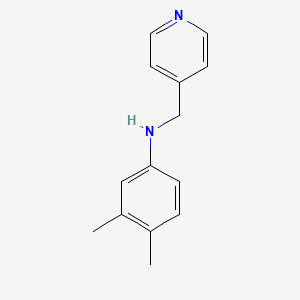![molecular formula C18H18N2O B5665039 [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)
[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Übersicht
Beschreibung
[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.141913202 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant application of compounds related to [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is their antimicrobial properties. Kumar et al. (2012) synthesized a series of related compounds showing good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Especially, compounds with a methoxy group exhibited high antimicrobial activity (Kumar, Kumar, Kumar, & Kumar, 2012). Similarly, Ashok et al. (2017) reported the synthesis of related compounds which were effective as antibacterial and antifungal agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Synthesis and Structural Analysis
Zheng, Wang, and Fan (2010) synthesized new derivatives of 3,5-diaryl-1H-pyrazoles, which showed interesting intermolecular hydrogen bonding patterns. This work highlights the structural versatility of such compounds (Zheng, Wang, & Fan, 2010). Li et al. (2012) synthesized a title compound by oxidation of a related alcohol under mild conditions, providing insight into potential synthetic pathways for similar compounds (Li, Zhang, Guo, Duan, & Ge, 2012).
Biological Evaluation
Ravula et al. (2016) conducted a study on novel pyrazoline derivatives, synthesized through microwave irradiation, which exhibited significant in vivo antiinflammatory and in vitro antibacterial activities. This study suggests potential therapeutic applications for related compounds (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Chemical Properties and Reactivity
The study by Doherty et al. (2022) on an acyl pyrazole derivative indicates the possibilities for oxidative functionalization reactions of aldehydes with pyrazole, demonstrating the reactivity of such compounds (Doherty, Wadey, Sandoval, & Leadbeater, 2022).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against several human cell lines . This suggests that the compound may interact with cellular targets that play a role in cell survival and proliferation.
Mode of Action
The exact mode of action of [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that certain pyrazole derivatives have been shown to induce cell death through apoptosis . This involves the activation of a series of intracellular events leading to programmed cell death.
Biochemical Pathways
For instance, some pyrazole derivatives can activate autophagy proteins as a survival mechanism, while also inducing cell death through p53-mediated apoptosis .
Result of Action
Related compounds have demonstrated cytotoxic effects in certain cell lines . For example, one study found that a pyrazole derivative exhibited potent scavenging activity and cytotoxicity against RKO cells .
Eigenschaften
IUPAC Name |
[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-14-8-10-15(11-9-14)18-16(13-21)12-20(19-18)17-6-4-3-5-7-17/h3-12,21H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOWHHUOFUDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)
![1-[(2-bromophenoxy)acetyl]azepane](/img/structure/B5664978.png)


![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)

![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)
![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)

